molecular formula C14H18ClN5O B11497155 2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N-cyclohexylhydrazinecarboxamide

2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N-cyclohexylhydrazinecarboxamide

Cat. No.: B11497155
M. Wt: 307.78 g/mol
InChI Key: CBOCSRCVQOSDDA-UHFFFAOYSA-N
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Description

3-[(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)AMINO]-1-CYCLOHEXYLUREA is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorinated pyridine ring, a cyano group, and a cyclohexylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)AMINO]-1-CYCLOHEXYLUREA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and cyanation of a suitable precursor.

    Amination: The amino group is introduced to the pyridine ring through a nucleophilic substitution reaction.

    Urea Formation: The final step involves the reaction of the aminopyridine derivative with cyclohexyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)AMINO]-1-CYCLOHEXYLUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the pyridine ring.

Scientific Research Applications

3-[(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)AMINO]-1-CYCLOHEXYLUREA has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-[(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)AMINO]-1-CYCLOHEXYLUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(6-CHLORO-5-CYANO-4-METHYLPYRIDIN-2-YL)AMINO]-1-CYCLOHEXYLUREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H18ClN5O

Molecular Weight

307.78 g/mol

IUPAC Name

1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-3-cyclohexylurea

InChI

InChI=1S/C14H18ClN5O/c1-9-7-12(18-13(15)11(9)8-16)19-20-14(21)17-10-5-3-2-4-6-10/h7,10H,2-6H2,1H3,(H,18,19)(H2,17,20,21)

InChI Key

CBOCSRCVQOSDDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)NNC(=O)NC2CCCCC2

Origin of Product

United States

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